![molecular formula C22H25ClO6 B13437478 (2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol](/img/structure/B13437478.png)
(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol” is a complex organic molecule featuring multiple functional groups, including a chloro-substituted aromatic ring, an ethoxyphenyl group, and a dihydropyran ring with hydroxymethyl and methoxy substituents. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including:
Formation of the aromatic core: This could involve Friedel-Crafts alkylation to introduce the ethoxyphenyl group onto the chloro-substituted benzene ring.
Construction of the dihydropyran ring: This might be achieved through a series of cyclization reactions, possibly involving the use of protecting groups to ensure selective functionalization.
Introduction of hydroxymethyl and methoxy groups: These functional groups could be introduced through nucleophilic substitution reactions or via the use of organometallic reagents.
Industrial Production Methods
Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group could be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The chloro group could be reduced to a hydrogen atom using catalytic hydrogenation.
Substitution: The methoxy group could be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of ethers or other substituted derivatives.
科学研究应用
Chemistry
Synthesis of complex molecules: The compound could serve as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a valuable model for studying various organic reactions.
Biology
Potential drug candidate: Due to its structural complexity, it might exhibit interesting biological activities, making it a candidate for drug development.
Medicine
Pharmacological studies: It could be investigated for its potential therapeutic effects in various diseases.
Industry
Material science: Its unique chemical properties might make it useful in the development of new materials with specific functionalities.
作用机制
The mechanism of action would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.
相似化合物的比较
Similar Compounds
- (2S,3R,4S)-2-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol
- (2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-ethoxy-3,4-dihydropyran-3,4-diol
Uniqueness
The specific combination of functional groups and stereochemistry in “(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol” makes it unique. Its structural features might confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C22H25ClO6 |
|---|---|
分子量 |
420.9 g/mol |
IUPAC 名称 |
(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol |
InChI |
InChI=1S/C22H25ClO6/c1-3-28-17-7-4-14(5-8-17)10-15-11-16(6-9-19(15)23)22(27-2)21(26)20(25)12-18(13-24)29-22/h4-9,11-12,20-21,24-26H,3,10,13H2,1-2H3/t20-,21+,22-/m0/s1 |
InChI 键 |
KDFRSUSFBDLIIP-BDTNDASRSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H](C=C(O3)CO)O)O)OC)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C=C(O3)CO)O)O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



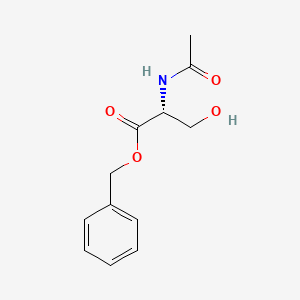
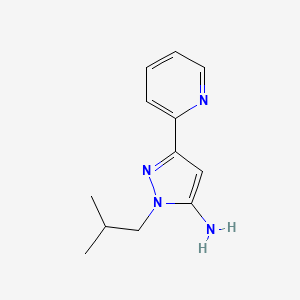

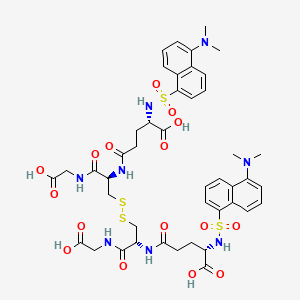
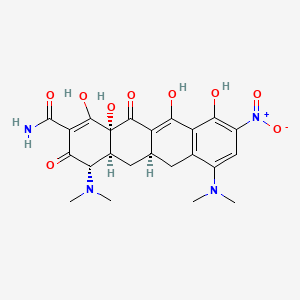
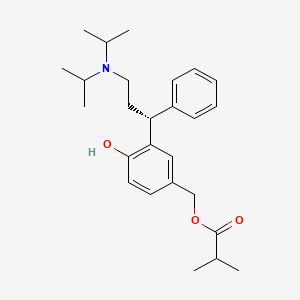



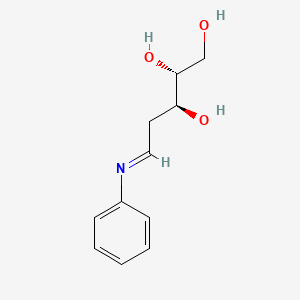
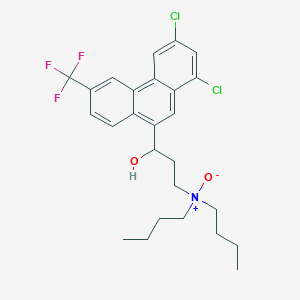
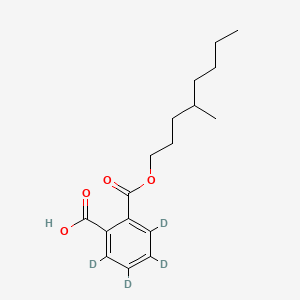
![(R)-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine](/img/structure/B13437483.png)
